molecular formula C18H17F2NO3 B267068 2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Katalognummer B267068
Molekulargewicht: 333.3 g/mol
InChI-Schlüssel: LHNQYTRJWWRADU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as TFB-TBOA and is a potent inhibitor of glutamate transporters. Glutamate transporters play an essential role in regulating the concentration of glutamate in the brain, which is a critical neurotransmitter involved in several physiological processes.

Wirkmechanismus

TFB-TBOA inhibits glutamate transporters by binding to the substrate-binding site of these transporters, thereby preventing the uptake of glutamate into the cells. Glutamate is a critical neurotransmitter that plays an essential role in several physiological processes, including learning and memory. Dysregulation of glutamate transporters can lead to excessive glutamate release, which can cause excitotoxicity and neuronal damage. TFB-TBOA has been shown to be effective in reducing the severity of seizures in animal models of epilepsy by decreasing the concentration of glutamate in the brain.
Biochemical and Physiological Effects:
TFB-TBOA has several biochemical and physiological effects, including the inhibition of glutamate transporters, which leads to a decrease in the concentration of glutamate in the brain. This compound has been shown to be effective in reducing the severity of seizures in animal models of epilepsy and has potential therapeutic applications in the treatment of other neurological disorders. TFB-TBOA has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using TFB-TBOA in lab experiments include its potent inhibitory effect on glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in neurological disorders. This compound has been shown to be effective in reducing the severity of seizures in animal models of epilepsy, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders. However, the limitations of using TFB-TBOA in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. Additionally, the high potency of TFB-TBOA may make it difficult to use in certain experiments, as it may cause off-target effects.

Zukünftige Richtungen

There are several future directions for the study of TFB-TBOA, including its potential use as a therapeutic agent for the treatment of neurological disorders. Further research is needed to determine the safety and efficacy of TFB-TBOA in humans, as well as to identify potential off-target effects. Additionally, the development of more efficient synthesis methods for TFB-TBOA may make it more accessible for use in lab experiments. Further studies are needed to elucidate the role of glutamate transporters in neurological disorders and to identify potential therapeutic targets for the treatment of these disorders.

Synthesemethoden

The synthesis of TFB-TBOA involves multiple steps, starting with the reaction of 2,4-difluoroaniline with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, protection, and deprotection, to obtain the final product. The synthesis of TFB-TBOA is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

TFB-TBOA has been extensively studied in scientific research due to its potential use as a therapeutic agent. This compound has been shown to be a potent inhibitor of glutamate transporters, which are essential for regulating the concentration of glutamate in the brain. Dysregulation of glutamate transporters has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been shown to be effective in reducing the severity of seizures in animal models of epilepsy and has potential therapeutic applications in the treatment of other neurological disorders.

Eigenschaften

Produktname

2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Molekularformel

C18H17F2NO3

Molekulargewicht

333.3 g/mol

IUPAC-Name

2,4-difluoro-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H17F2NO3/c19-12-6-7-16(17(20)9-12)18(22)21-13-3-1-4-14(10-13)24-11-15-5-2-8-23-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2,(H,21,22)

InChI-Schlüssel

LHNQYTRJWWRADU-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F

Kanonische SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.